6,7,8,9-Tetrahydro-5h-pyrido[2,3-d]azepin-2-ol
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Overview
Description
6,7,8,9-Tetrahydro-5h-pyrido[2,3-d]azepin-2-ol is a heterocyclic compound that features a fused pyridine and azepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-5h-pyrido[2,3-d]azepin-2-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, starting from 2,6-dichloropyridine, a series of reactions including nucleophilic substitution and cyclization can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydro-5h-pyrido[2,3-d]azepin-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives .
Scientific Research Applications
6,7,8,9-Tetrahydro-5h-pyrido[2,3-d]azepin-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials and as a precursor in various industrial processes
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydro-5h-pyrido[2,3-d]azepin-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepin-5-one: This compound has a similar fused ring system but differs in the position of the nitrogen atom and the presence of a ketone group.
Tetrahydro[1,8]naphthyridines: These compounds also feature a fused pyridine ring but differ in the overall ring structure.
Uniqueness
6,7,8,9-Tetrahydro-5h-pyrido[2,3-d]azepin-2-ol is unique due to its specific ring fusion and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1,5,6,7,8,9-hexahydropyrido[2,3-d]azepin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c12-9-2-1-7-3-5-10-6-4-8(7)11-9/h1-2,10H,3-6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKIUNRGGVVJAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C=CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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